![molecular formula C55H38N6 B12577025 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine CAS No. 565185-48-0](/img/structure/B12577025.png)
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine is a complex organic compound characterized by multiple pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine typically involves multi-step organic synthesis. One common approach is the use of a novel rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction . The reaction conditions often involve the use of metal (II) complexes and various solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis and purification techniques would be essential for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of metal catalysts or reducing agents.
Substitution: Substitution reactions can occur at the pyridine rings, often facilitated by the presence of electron-donating or electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include pytz for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to optimize the yield and purity of the products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides, while substitution reactions can introduce various functional groups onto the pyridine rings.
Wissenschaftliche Forschungsanwendungen
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound can accept electrons to form organosulphur radicals, which then participate in further chemical transformations . The specific molecular targets and pathways depend on the context of its application, such as electrocatalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine is unique due to its multiple pyridine rings and potential for forming complex metal (II) complexes. Its ability to act as a ligand in electrocatalysis and its diverse applications in various scientific fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
565185-48-0 |
|---|---|
Molekularformel |
C55H38N6 |
Molekulargewicht |
782.9 g/mol |
IUPAC-Name |
2-[4-[[4-(4,6-dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C55H38N6/c1-3-15-43(16-4-1)55(44-17-5-2-6-18-44,45-27-23-39(24-28-45)51-35-41(47-19-7-11-31-56-47)37-53(60-51)49-21-9-13-33-58-49)46-29-25-40(26-30-46)52-36-42(48-20-8-12-32-57-48)38-54(61-52)50-22-10-14-34-59-50/h1-38H |
InChI-Schlüssel |
UYRJCKNODMVRIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=NC(=CC(=C4)C5=CC=CC=N5)C6=CC=CC=N6)C7=CC=C(C=C7)C8=NC(=CC(=C8)C9=CC=CC=N9)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)

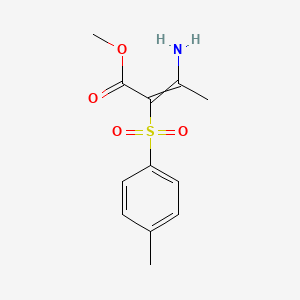
![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)

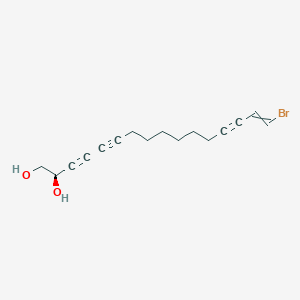
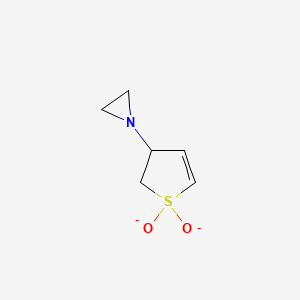
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
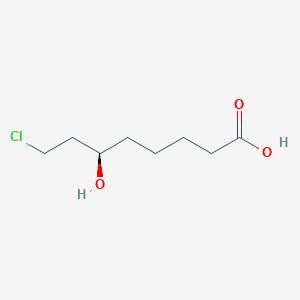
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
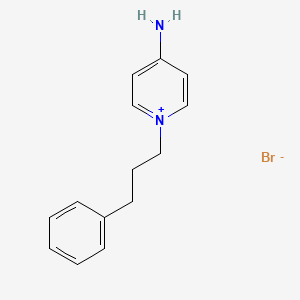
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
